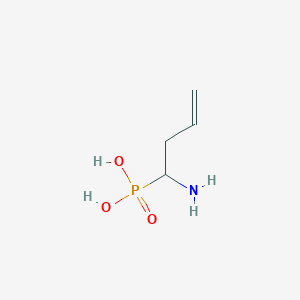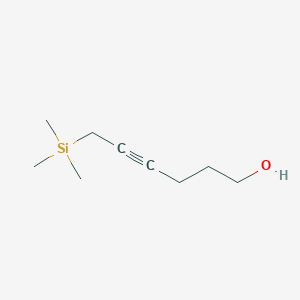
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester is an organic compound with the molecular formula C14H11ClOS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester typically involves the esterification of 4-chlorobenzenecarbothioic acid with 4-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenecarbothioic acid and 4-methylphenol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Hydrolysis: 4-chlorobenzenecarbothioic acid and 4-methylphenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and the role of sulfur-containing compounds in biological systems.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester involves its interaction with various molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing the active thiol group, which can then participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Benzenecarbothioic acid, 4-chloro-, S-(4-methylphenyl) ester can be compared with other similar compounds, such as:
Benzenecarbothioic acid, S-methyl ester: This compound has a methyl group instead of a 4-methylphenyl group, resulting in different chemical properties and reactivity.
Benzenecarbothioic acid, 4-chloro-, S-phenyl ester: The presence of a phenyl group instead of a 4-methylphenyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
| 77750-06-2 | |
分子式 |
C14H11ClOS |
分子量 |
262.8 g/mol |
IUPAC名 |
S-(4-methylphenyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChIキー |
LTTZQBSZTBCHLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







